molecular formula C14H26F3NO7S B12405839 S-acetyl-PEG4-amine (TFA)

S-acetyl-PEG4-amine (TFA)

Cat. No.: B12405839
M. Wt: 409.42 g/mol
InChI Key: WAISOMYTZOSUBK-UHFFFAOYSA-N
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Description

S-Acetyl-PEG4-amine (TFA) is a chemical reagent commonly used in bioconjugation and drug delivery systems. It features a polyethylene glycol (PEG) spacer with four ethylene glycol units (PEG4), an acetyl-protected thiol group (S-acetyl), and a terminal amine group modified with trifluoroacetic acid (TFA) as a counterion. This structure enables its use in forming stable thiol-reactive linkages (e.g., with maleimide or iodoacetyl groups) while improving solubility and biocompatibility via the PEG backbone. Applications include antibody-drug conjugates (ADCs), peptide modifications, and nanoparticle functionalization .

Properties

Molecular Formula

C14H26F3NO7S

Molecular Weight

409.42 g/mol

IUPAC Name

S-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H25NO5S.C2HF3O2/c1-12(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3-2-13;3-2(4,5)1(6)7/h2-11,13H2,1H3;(H,6,7)

InChI Key

WAISOMYTZOSUBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG4-amine (TFA) involves the reaction of a PEG4 linker with an acetyl group and an amine group. The process typically includes the following steps:

    PEGylation: The PEG4 linker is synthesized by polymerizing ethylene glycol units.

    Acetylation: The PEG4 linker is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Amidation: The acetylated PEG4 is reacted with an amine source to introduce the amine group.

Industrial Production Methods: Industrial production of S-acetyl-PEG4-amine (TFA) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Chemical Reactions Involving S-acetyl-PEG4-amine (TFA)

S-acetyl-PEG4-amine (TFA) participates in a variety of chemical reactions, primarily centered around its acetyl and amine functional groups.

  • Acetylation : The acetyl group can be modified or removed using common reagents like acetic anhydride for acetylation and aqueous acid or base for deacetylation.

  • Amidation : The amine group is utilized for coupling reactions, such as in the synthesis of branched polymeric structures . For instance, it can react with carboxylic acid-bearing polyethylene glycol (PEG) chains .

  • Displacement Reactions : The amine group can undergo displacement reactions, such as introducing a Boc-protected amino group using N-Boc-ethylenediamine .

  • Linker in PROTACs : S-acetyl-PEG4-amine (TFA) functions as a linker connecting two distinct ligands: one for an E3 ubiquitin ligase and another for the target protein, facilitating target protein ubiquitination and degradation via the proteasome pathway .

Reaction Conditions and Reagents

Reactions involving S-acetyl-PEG4-amine (TFA) typically require specific conditions and reagents to ensure optimal yield and purity.

  • Solvents : Dry dimethylformamide (DMF) is commonly used as a solvent .

  • Protective Groups : Fmoc (9-fluorenylmethyloxycarbonyl) is used as a protective group for the amine functionality, which can be removed using piperidine in DMF .

  • Coupling Reagents : N, N′-diisopropylcarbodiimide (DIC) is employed as a coupling reagent to facilitate amide bond formation .

  • Deprotection : Trichloroacetic acid in dichloromethane is used to remove MMt-protective groups .

Role in PROTACs

The primary mechanism of action for S-acetyl-PEG4-amine (TFA) is its role as a linker within PROTACs. PROTACs consist of two distinct ligands connected by the PEG4 linker. By bringing these components into proximity, S-acetyl-PEG4-amine (TFA) facilitates the ubiquitination of target proteins, leading to their degradation via the proteasome pathway.

Table of Reactions and Conditions

Reaction TypeReagents and ConditionsOutcome
Fmoc Deprotection20% piperidine in dry DMFRemoval of Fmoc protective group from the amine
Amide CouplingDIC, HOBt (1-hydroxybenzotriazole)Formation of amide bonds between the amine group and carboxylic acids
Amine DisplacementH2N-PEG4-(CH2)2-COOtBu in dry DMFDisplacement of leaving groups to introduce PEG4 linkers
AcetylationAcetic anhydrideIntroduction of acetyl groups or end-capping of molecules
PROTAC FormationLigands for E3 ubiquitin ligase and target proteinFormation of PROTACs for targeted protein degradation
MMt Protective Removal3 % trichloroacetic acid in dry CH2Cl2, 1 % TEA in MeCN, DMF, MeOH, MeCN and CH2Cl2Removal of the MMt-protective group of the 5’-amino-linker-modified hexathymidine bound to solid support

Scientific Research Applications

S-acetyl-PEG4-amine (TFA) has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein function and regulation by enabling selective degradation of target proteins.

    Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.

    Industry: Used in the development of novel drugs and therapeutic agents

Mechanism of Action

The mechanism of action of S-acetyl-PEG4-amine (TFA) involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by the PEG4 linker:

    E3 Ubiquitin Ligase Ligand: Binds to the E3 ubiquitin ligase enzyme.

    Target Protein Ligand: Binds to the target protein.

The PROTAC molecule brings the E3 ubiquitin ligase and the target protein into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally analogous PEG-amine derivatives and their functional distinctions.

Table 1: Key Properties of S-Acetyl-PEG4-Amine (TFA) and Analogues

Compound Name Reactive Group PEG Length Solubility Stability Primary Applications Reference
S-Acetyl-PEG4-amine (TFA) Thiol (S-acetyl) 4 units High Moderate* ADCs, peptide conjugation
Tri(Amino-PEG4-amide)-amine (TFA) Multiple amines 4 units Moderate High Multivalent ligand synthesis
Phenoxy-PEG4-amine (click reagent) Phenol-oxadiazole 4 units High High (click) Click chemistry, bioconjugation
Maleimide-PEG4-amine Maleimide 4 units High Air-sensitive Thiol-specific conjugation

Notes:

  • Stability : S-Acetyl-PEG4-amine (TFA) requires deprotection (e.g., hydroxylamine) to expose the reactive thiol, limiting its stability compared to maleimide or click chemistry reagents .
  • Functionality : Unlike maleimide-PEG4-amine, S-acetyl-PEG4-amine (TFA) avoids premature thiol oxidation but necessitates an additional deprotection step.
  • Multivalency: Tri(amino-PEG4-amide)-amine (TFA) supports multi-arm conjugation, a feature absent in linear S-acetyl-PEG4-amine .

Key Research Findings

Thiol Reactivity : S-Acetyl-PEG4-amine (TFA) exhibits slower reaction kinetics than maleimide-PEG4-amine due to the need for deprotection. However, it mitigates off-target thiol interactions in complex biological systems .

Biocompatibility: PEG4 derivatives generally show lower immunogenicity than longer PEG chains (e.g., PEG12), making S-acetyl-PEG4-amine (TFA) suitable for in vivo applications .

Comparative Limitations: Unlike phenoxy-PEG4-amine (a click chemistry reagent), S-acetyl-PEG4-amine (TFA) lacks bioorthogonal reactivity, restricting its use in live-cell labeling .

Limitations of Available Evidence

The provided evidence primarily focuses on transcription factors (Tfap2A/B) in cerebellar development (Evidences 1–10), which are unrelated to PEG-amine chemistry. Data on S-acetyl-PEG4-amine (TFA) is sparse, with only indirect references to PEG4-amine derivatives in bioconjugation contexts (Evidences 11–12). No direct comparative studies or quantitative data (e.g., reaction yields, pharmacokinetics) were identified.

Q & A

Basic: What are the critical considerations for optimizing the solubility of S-acetyl-PEG4-amine (TFA) in aqueous buffers?

S-acetyl-PEG4-amine’s solubility is influenced by its PEG4 spacer and TFA salt form. The PEG4 chain enhances hydrophilicity, but buffer pH and ionic strength must be adjusted to prevent aggregation. For example:

  • Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-20 to improve dispersion.
  • Avoid high-salt conditions (>150 mM NaCl) unless the TFA counterion is exchanged (e.g., via ion-pair chromatography) to reduce precipitation .

Basic: How should researchers validate the purity of S-acetyl-PEG4-amine (TFA) prior to conjugation experiments?

Employ orthogonal analytical methods:

  • Reverse-phase HPLC : Monitor retention time consistency (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Mass spectrometry (MS) : Confirm molecular weight ([M+H]+ expected at ~425 Da for free base; adjust for TFA adducts).
  • ¹H-NMR : Verify PEG4 spacer integrity (δ 3.5–3.7 ppm for ethylene oxide protons) and acetyl group presence (δ 2.1 ppm) .

Advanced: How does the TFA salt form impact the stability of S-acetyl-PEG4-amine during long-term storage?

The TFA salt enhances water solubility but introduces hygroscopicity. To mitigate hydrolysis of the acetyl group:

  • Store lyophilized powder at –20°C under argon.
  • Avoid freeze-thaw cycles in solution; use single-use aliquots.
  • Monitor degradation via LC-MS: Acetyl loss manifests as a +42 Da mass shift (free amine formation) .

Advanced: What experimental strategies resolve low conjugation efficiency of S-acetyl-PEG4-amine to thiol-reactive targets?

The acetyl group requires deprotection (e.g., hydroxylamine, pH 8.5) to expose the reactive amine. Common pitfalls:

  • Incomplete deprotection : Quantify free amines using Ellman’s assay pre- and post-treatment.
  • Competing reactions : Use molar excess (5:1) of S-acetyl-PEG4-amine to target thiols.
  • Steric hindrance : Shorten reaction time (<2 hrs) to minimize PEG4 chain entanglement .

Advanced: How can researchers address discrepancies in reported bioactivity of S-acetyl-PEG4-amine conjugates across studies?

Variability often stems from batch-to-batch differences in:

  • Acetylation efficiency : Validate via FT-IR (C=O stretch at ~1700 cm⁻¹).
  • PEG4 spacer length : SEC-MALS analysis confirms polydispersity index (PDI <1.1 is ideal).
  • Buffer compatibility : Pre-screen conjugation buffers for interference (e.g., Tris buffers scavenge reactive species) .

Methodological: What protocols ensure reproducible synthesis of S-acetyl-PEG4-amine (TFA) derivatives for in vivo studies?

Follow a stepwise approach:

Deprotection : Treat with 0.5 M hydroxylamine (pH 8.5, 30 min, RT).

Purification : Dialyze against 0.1 M ammonium bicarbonate (MWCO 500 Da) to remove TFA.

Characterization : Validate via MALDI-TOF MS and dynamic light scattering (DLS) for aggregation .

Methodological: How to design a controlled study evaluating S-acetyl-PEG4-amine’s role in nanoparticle functionalization?

  • Control groups : Compare PEG4-amine (no acetyl) and acetylated-PEG4 (no amine) to isolate contributions of each moiety.
  • Analytical endpoints : Use TEM for morphology and zeta potential for surface charge.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests (n ≥3 replicates) .

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